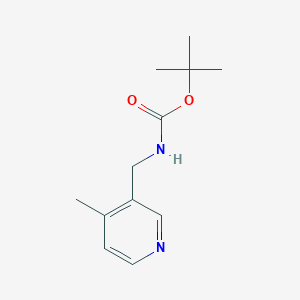

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester

Description

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester (CAS: 180253-66-1) is a tert-butyl carbamate derivative featuring a pyridine ring substituted with a methyl group at the 4-position. This compound is widely utilized as a pharmaceutical intermediate due to its stability and versatility in synthetic chemistry. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. Its molecular formula is inferred as C12H18N2O2, with a molar mass of ~238.3 g/mol .

Properties

IUPAC Name |

tert-butyl N-[(4-methylpyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQCNPJWZDELMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-methyl-3-pyridinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

- Oxidation of the methyl group can yield 4-formyl-pyridine or 4-carboxy-pyridine derivatives.

- Reduction of the ester group results in the formation of 4-methyl-3-pyridinemethanol.

- Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinyl Carbamates

Example 1: (6-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester (CAS: 1073182-78-1)

- Structural Difference : Chlorine substituent at the 6-position of the pyridine ring.

- Properties :

- Applications : The electron-withdrawing chlorine enhances reactivity in cross-coupling reactions, making it valuable in synthesizing halogenated drug intermediates.

Example 2: (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester

Heterocyclic Ring Variations

Example 3: tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate

- Structural Difference : Pyrrolidine ring replaces the pyridine ring.

- Properties :

- Applications : The saturated ring may enhance binding to biological targets, such as enzymes or receptors.

Example 4: tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)

Functional Group Modifications

Example 5: (4-Iodo-pyridin-3-yl)carbamic acid tert-butyl ester

- Structural Difference : Iodine substituent at the 4-position.

- Properties :

- High molecular weight (iodine contributes ~127 g/mol).

- Applications : Iodine’s role as a leaving group facilitates Suzuki-Miyaura couplings, as seen in intermediates like (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester .

Example 6: [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Comparative Data Table

Biological Activity

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester, also known as tert-butyl 4-methylpyridin-3-ylcarbamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 218.28 g/mol

- Chemical Structure : The compound features a pyridine ring and a carbamate functional group, contributing to its biological activity.

The biological activity of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s disease. Inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function .

- Anti-Cancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications have led to enhanced activity against hypopharyngeal tumor cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation .

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | AChE and BuChE inhibition | |

| Anti-Cancer | Cytotoxicity in tumor cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Alzheimer’s Disease

A study investigated the efficacy of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester as a potential treatment for Alzheimer’s disease. The compound demonstrated significant inhibition of AChE with an IC₅₀ value of approximately 1.5 µM, indicating strong potential for enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The results showed that it was more effective than standard chemotherapeutic agents like bleomycin in inducing cell death in FaDu hypopharyngeal tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.